

The Multifaceted Biological Activities of Piperidine-Linked Pyridine Analogues: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

The convergence of piperidine and pyridine rings in a single molecular framework has given rise to a class of compounds with significant and diverse biological activities. These analogues have garnered considerable attention in medicinal chemistry due to their potential as therapeutic agents across a spectrum of diseases, including cancer, viral infections, neurodegenerative disorders, and microbial infections. This technical guide provides an in-depth overview of the biological activities of piperidine-linked pyridine analogues, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of various piperidine-linked pyridine analogues has been quantified across several studies. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency in different biological contexts.

Anticancer Activity

Piperidine-pyridine analogues have demonstrated significant cytotoxic effects against various cancer cell lines. Their activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound Class	Cell Line	Activity Type	Value	Reference
Piperidine-Dihydropyridine Hybrids	A-549 (Lung Cancer)	IC50	15.94 - 48.04 µM	[1]
MCF-7 (Breast Cancer)	IC50	24.68 - 59.12 µM	[1]	
Piperidine Derivatives	PC-3 (Prostate Cancer)	GI50	6.3 - 25 µg/mL	[2]
786-0 (Renal Cancer)	GI50	< 25 µg/mL	[2]	
NCI/ADR-RES (Ovarian Cancer)	GI50	17.5 - 23.3 µg/mL	[2]	
Pyridine-Urea Derivatives	HepG2 (Liver Cancer)	IC50	4.25 µM	[3]
MCF-7 (Breast Cancer)	IC50	6.08 µM	[3]	
N-Arylpiperidine-3-carboxamides	A375 (Melanoma)	IC50	0.88 µM	[4]
EC50 (Senescence)	1.24 µM	[4]		
Pyridine and Pyrazolyl Pyridine Conjugates	HepG2 (Liver Cancer)	IC50	0.18 µM	[5]
MCF-7 (Breast Cancer)	IC50	0.34 µM	[5]	

Anti-HIV Activity

A significant area of investigation for these analogues has been their potent inhibitory activity against the Human Immunodeficiency Virus (HIV), primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Compound	Strain	Activity Type	Value	Selectivity Index (SI)	Reference
BD-c1	Wild-Type HIV-1	EC50	10 nM	≥14,126	[6]
BD-e2	Wild-Type HIV-1	EC50	5.1 nM	-	[6]
Etravirine (Reference)	Wild-Type HIV-1	EC50	2.2 nM	12,884	[6]
Compound 6b3	Wild-Type HIV-1	EC50	4.61 nM	5945	[7]
FZJ13	HIV-1	-	Comparable to 3TC	-	[8]

Acetylcholinesterase (AChE) Inhibitory Activity

Certain piperidine-pyridine analogues have been explored as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

Compound Class	Enzyme Source	Activity Type	Value	Reference
N-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine	Acetylcholinesterase	IC50	0.56 nM	
Carbamate Derivative 8	Human AChE	IC50	0.153 μM	[9]
Carbamate Derivative 11	Human BuChE	IC50	0.828 μM	[9]
Semi-synthetic Analogue 7	Rat Brain AChE	IC50	7.32 μM	[10]
Semi-synthetic Analogue 9	Rat Brain AChE	IC50	15.1 μM	[10]
Phenoxyethyl Piperidine 5c	eeAChE	IC50	0.5 μM	[11]
N-(2-(piperidine-1-yl)ethyl)benzamide 5d	Acetylcholinesterase	IC50	13 nM	[12]

Antimicrobial Activity

The broad-spectrum antimicrobial potential of piperidine-pyridine derivatives has also been documented, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

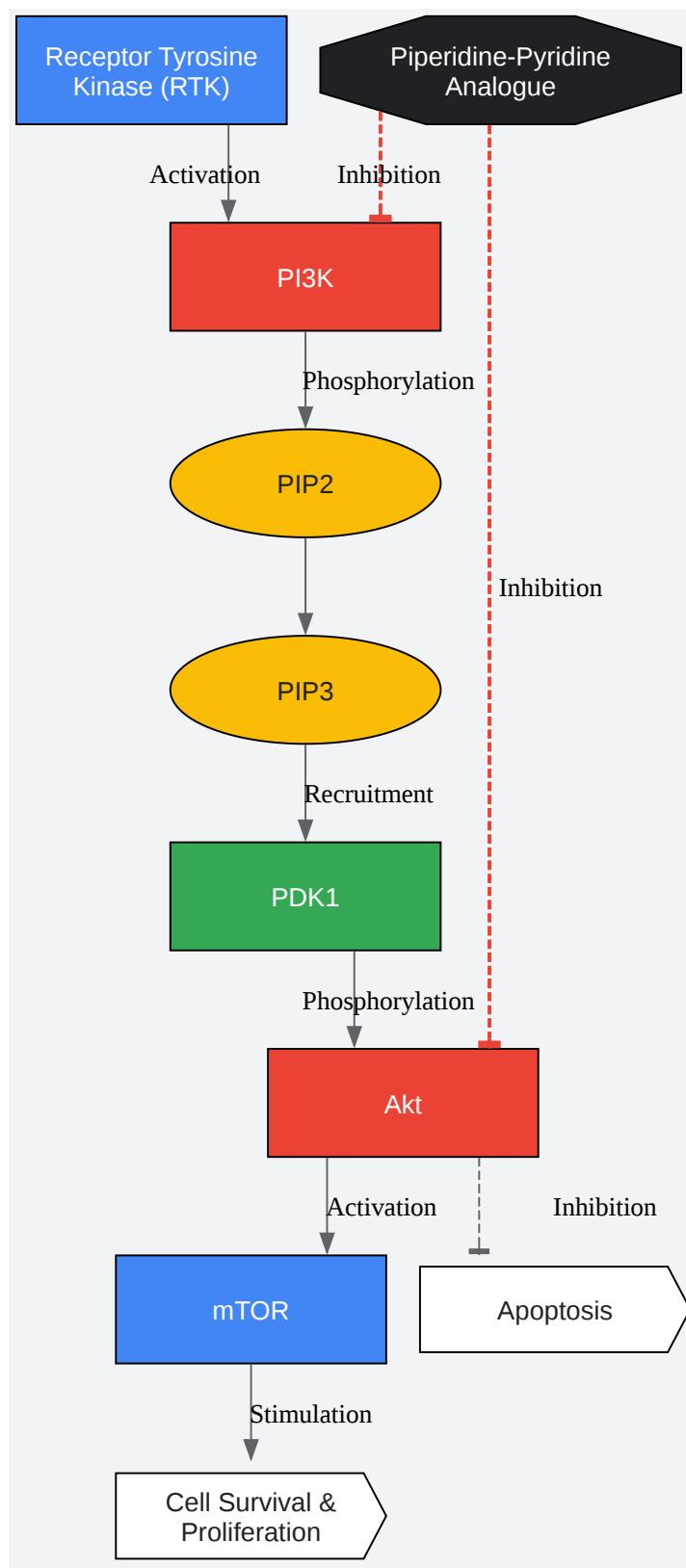
Compound Class	Microorganism	Activity Type	Value	Reference
Piperidine/Pyrrolidine Substituted Halogenobenzenes	S. aureus, C. albicans	MIC	32 - 128 µg/mL	[13]
Gram-negative bacteria	MIC	>128 µg/mL	[13]	
N-alkylated Pyridine Salts	S. aureus, E. coli	MIC	55 - 56% inhibition at 100 µg/mL	[14]
Aminopyridine Acetamides	E. coli, P. mirabilis	MIC	12.5 µg/mL	[15]
Piperidine Derivatives	Various Bacteria	MIC	0.75 - 1.5 mg/mL	[16]

Key Signaling Pathways and Mechanisms of Action

The biological effects of piperidine-linked pyridine analogues are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. Several piperidine-containing compounds have been identified as inhibitors of this pathway.

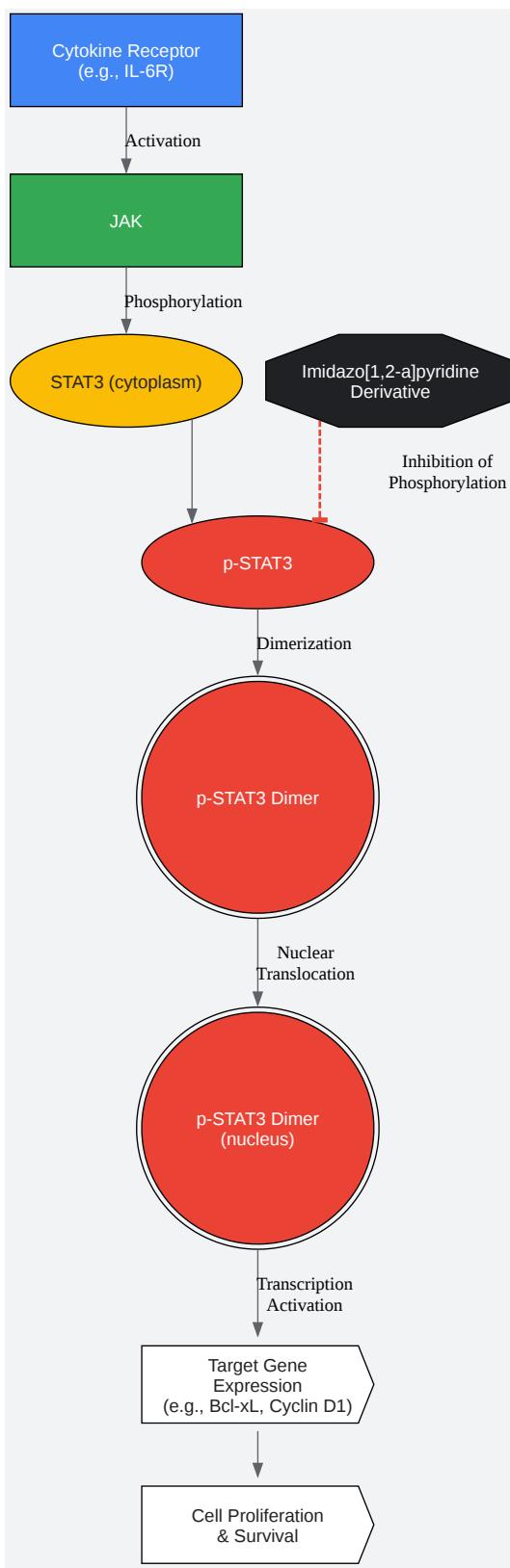


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Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine-pyridine analogues.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Certain imidazo[1,2-a]pyridine derivatives, which incorporate a piperidine moiety, have been shown to inhibit STAT3 signaling.[\[17\]](#)



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Caption: STAT3 signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The evaluation of the biological activity of piperidine-linked pyridine analogues involves a range of standardized experimental protocols. This section details the methodologies for key assays cited in the literature.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the piperidine-pyridine analogues and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-HIV Activity Assay (NNRTI)

The anti-HIV activity of non-nucleoside reverse transcriptase inhibitors is typically evaluated in cell-based assays that measure the inhibition of viral replication.

Principle: This assay quantifies the ability of a compound to protect cells from HIV-induced cytopathic effects.

Protocol:

- **Cell Culture:** Use a suitable cell line, such as MT-4 cells, which are susceptible to HIV infection.
- **Compound Preparation:** Prepare serial dilutions of the test compounds.
- **Infection:** Infect the cells with a known amount of HIV-1 (e.g., strain IIIB) in the presence of the test compounds.
- **Incubation:** Incubate the infected cells for 4-5 days.
- **Viability Assessment:** Assess cell viability using a method such as the MTT assay described above.
- **Data Analysis:** Calculate the EC50 (50% effective concentration), which is the concentration of the compound that protects 50% of the cells from viral-induced death. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay to measure cholinesterase activity.

Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

Protocol:

- Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test inhibitor solutions at various concentrations.
- Enzyme Reaction: In a 96-well plate, add the buffer, acetylcholinesterase enzyme solution, and the test inhibitor. Pre-incubate for a defined period.
- Initiation of Reaction: Add DTNB and ATCI to initiate the reaction.
- Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.

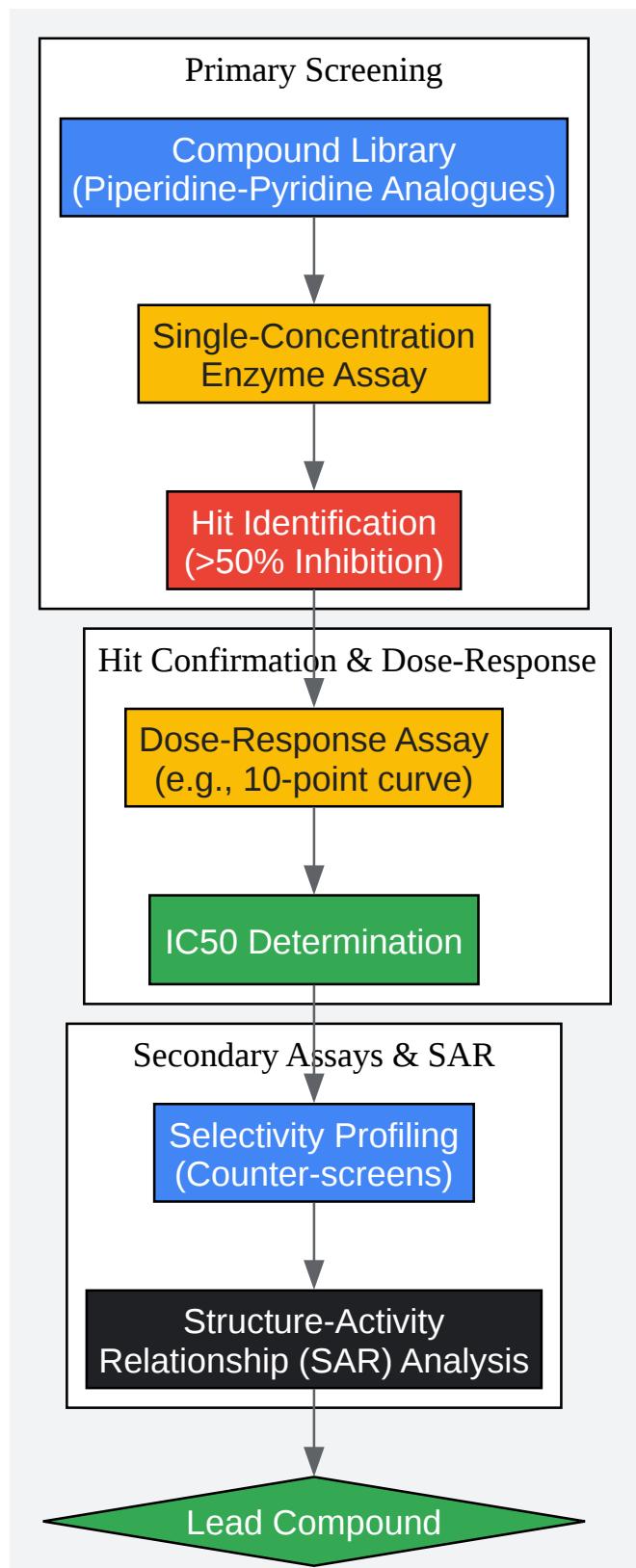
Protocol:

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
- Compound Dilution: Prepare serial twofold dilutions of the piperidine-pyridine analogues in a 96-well microtiter plate containing broth medium.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

- MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Experimental Workflow Visualization

The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing enzyme inhibitors, a common application for novel compound libraries such as piperidine-linked pyridine analogues.

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Caption: High-throughput screening workflow for enzyme inhibitors.

This technical guide provides a comprehensive, though not exhaustive, overview of the biological activities of piperidine-linked pyridine analogues. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

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